2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde
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Overview
Description
2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a thiazole ring substituted with a 4-ethyl-phenyl group and an aldehyde functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the synthesis might start with 4-ethylbenzaldehyde and thioamide, followed by cyclization under acidic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are also employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, where the 4-ethyl-phenyl group can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) under acidic or basic conditions
Major Products Formed
Oxidation: 2-(4-Ethyl-phenyl)-thiazole-4-carboxylic acid
Reduction: 2-(4-Ethyl-phenyl)-thiazole-4-methanol
Substitution: Various substituted thiazole derivatives depending on the electrophile used
Scientific Research Applications
2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic amino acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-thiazole-4-carbaldehyde
- 2-(4-Methyl-phenyl)-thiazole-4-carbaldehyde
- 2-(4-Chloro-phenyl)-thiazole-4-carbaldehyde
Uniqueness
2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde is unique due to the presence of the 4-ethyl-phenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-ethylphenyl)-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPXTBVDXBOLND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693095 |
Source
|
Record name | 2-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-27-6 |
Source
|
Record name | 2-(4-Ethylphenyl)-4-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885279-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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